

A Technical Guide to the Spectroscopic Data of Apigenin 5-O-neohesperidoside

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Compound of Interest		
Compound Name:	Apigenin 5-O-neohesperidoside	
Cat. No.:	B1153349	Get Quote

Introduction

Apigenin 5-O-neohesperidoside is a flavonoid glycoside, a class of natural products known for their diverse biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data for this compound. Due to the limited availability of specific experimental data for Apigenin 5-O-neohesperidoside, this document presents a detailed analysis of its constituent parts: the aglycone Apigenin and the neohesperidose sugar moiety. Spectroscopic data from closely related apigenin glycosides are also included to provide a robust framework for characterization.

Chemical Structure

Apigenin 5-O-neohesperidoside consists of the flavone apigenin linked to a neohesperidose sugar at the 5-hydroxyl position. Neohesperidose is a disaccharide composed of rhamnose and glucose.

Caption: General structure of Apigenin 5-O-neohesperidoside.

Spectroscopic Data

The following sections present tabulated NMR, MS, and UV spectroscopic data for apigenin and representative apigenin glycosides. These data serve as a reference for the identification and characterization of **Apigenin 5-O-neohesperidoside**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The tables below summarize the ¹H and ¹³C NMR data for apigenin and a representative apigenin glycoside.

Table 1: ¹H NMR Spectroscopic Data of Apigenin

Position	δ (ppm)	Multiplicity	J (Hz)
3	6.76	S	
6	6.18	d	2.0
8	6.47	d	2.0
2', 6'	7.91	d	8.9
3', 5'	6.91	d	8.9
5-OH	12.9	s	

Solvent: DMSO-d₆[1][2]

Table 2: 13C NMR Spectroscopic Data of Apigenin



Position	δ (ppm)
2	163.4
3	103.5
4	182.5
5	161.2
6	98.29
7	162.34
8	95.3
9	155.83
10	104.22
1'	121.4
2', 6'	129.1
3', 5'	116.5
4'	161.6

Solvent: DMSO-d₆[3][4][5]

Table 3: 1 H and 13 C NMR Spectroscopic Data of a Representative Apigenin Glycoside (Apigenin-7-O- β -D-glucoside)



Moiety	Position	δC (ppm)	δΗ (ррт)
Aglycone	2	163.4	
3	103.5	6.87 (1H, s)	_
4	182.5		_
5	161.9	12.97 (1H, s, 5-OH)	
6	100.3	6.43 (1H, d, J=2.2)	_
7	164.7		_
8	95.3	6.82 (1H, d, J=2.2)	
9	157.4		
10	105.8		
1'	121.4		
2', 6'	129.1	7.95 (2H, d, J=8.9)	
3', 5'	116.5	6.93 (2H, d, J=8.9)	
4'	161.6	10.51 (1H, s, 4'-OH)	_
Glycoside	1"	99.9	5.44 (1H, d, J=7.4)
2"	73.5	3.71 (1H, m)	
3"	77.6	3.27-3.47 (5H, m)	_
4"	69.9		_
5"	76.9		
6"	63.5		

Solvent: DMSO-d₆[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular formula of **Apigenin 5-O-neohesperidoside** is C₂₇H₃₀O₁₄, with



an exact mass of 578.16 g/mol.

Table 4: Mass Spectrometry Data of Apigenin and its Glycosides

Compound	lonization Mode	[M-H] ⁻ (m/z)	[M+H]+ (m/z)	Key Fragment Ions (m/z)
Apigenin	ESI	269	271	151, 117
Apigenin-7-O- glucoside	ESI	431.1	433.2	271 (aglycone)

[3][6]

The fragmentation of apigenin glycosides in MS/MS experiments typically involves the loss of the sugar moieties, yielding a fragment ion corresponding to the apigenin aglycone (m/z 269 in negative mode, m/z 271 in positive mode).[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Flavonoids typically exhibit two major absorption bands in the UV-Vis spectrum.

Table 5: UV-Vis Spectroscopic Data of Apigenin

Solvent	Band I (nm)	Band II (nm)
Methanol	336	267

[8][9]

The addition of shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can be used to deduce the location of free hydroxyl groups on the flavonoid skeleton.[10] For flavones, Band I is associated with the B-ring cinnamoyl system, and Band II is associated with the A-ring benzoyl system.[10]

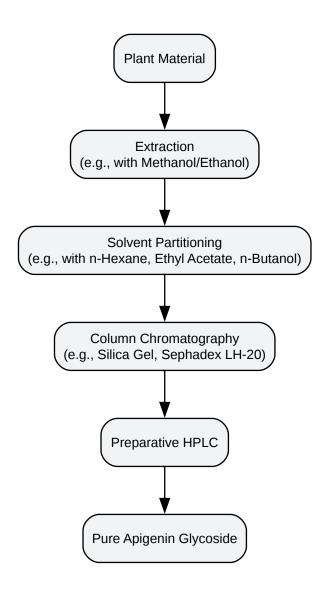
Experimental Protocols



Detailed experimental protocols are crucial for the replication of scientific findings. The following are generalized protocols for the isolation and spectroscopic analysis of apigenin glycosides from plant material.

Isolation of Apigenin Glycosides

A general workflow for the isolation of flavonoid glycosides from a plant source is depicted below.



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Caption: Workflow for the isolation of apigenin glycosides.



- Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.[11]
- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).
- Column Chromatography: The enriched fraction is further purified by column chromatography using stationary phases like silica gel or Sephadex LH-20.[4]
- Preparative HPLC: Final purification is often achieved by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[3]

NMR Spectroscopy

- Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in an NMR tube.
- Instrumentation: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).[3][4]
- Data Acquisition: Standard pulse programs are used to acquire the spectra. Chemical shifts
 are reported in ppm relative to the solvent residual peak or an internal standard (e.g., TMS).

Mass Spectrometry

- Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
- Instrumentation: Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a liquid chromatography system (LC-MS).[12]
- Data Acquisition: The analysis can be performed in both positive and negative ion modes. For structural elucidation, tandem mass spectrometry (MS/MS) is employed to generate fragmentation patterns.[6]



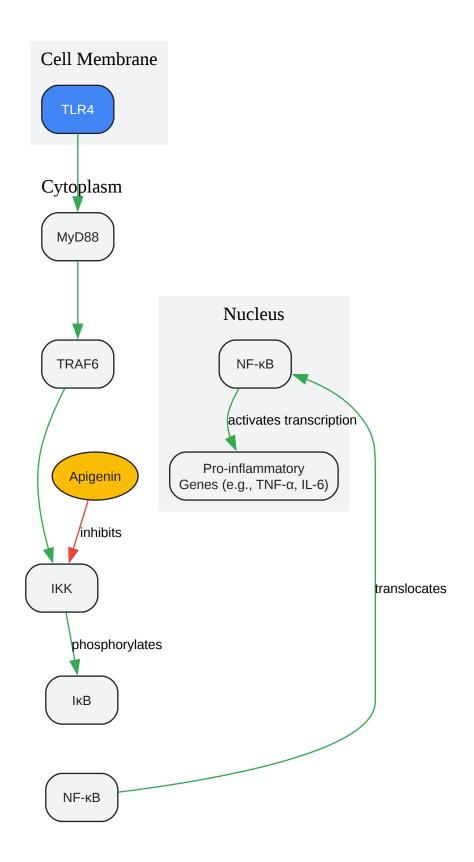
UV-Vis Spectroscopy

- Sample Preparation: A solution of the compound of known concentration is prepared in a spectroscopic grade solvent (e.g., methanol).
- Instrumentation: The UV-Vis spectrum is recorded using a double-beam UV-Vis spectrophotometer.
- Data Acquisition: The absorbance is measured over a wavelength range of 200-600 nm.[8]
 To obtain further structural information, spectra can be recorded after the addition of various shift reagents.

Signaling Pathways and Workflows

Apigenin and its glycosides are known to interact with various biological pathways. One of the well-studied pathways is the anti-inflammatory effect mediated through the inhibition of the NF- kB signaling pathway.





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Caption: Inhibition of the NF-kB signaling pathway by apigenin.[11][13]



This diagram illustrates how apigenin can exert its anti-inflammatory effects by inhibiting the IKK complex, which prevents the degradation of IkB and the subsequent translocation of NF-kB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[11]

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